molecular formula C7H5ClIN3 B1472919 4-(Azidomethyl)-2-chloro-1-iodobenzene CAS No. 1803604-83-2

4-(Azidomethyl)-2-chloro-1-iodobenzene

Cat. No. B1472919
M. Wt: 293.49 g/mol
InChI Key: UEDTXXJIRZVBPJ-UHFFFAOYSA-N
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Description

Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are used in a variety of chemical reactions, including the Huisgen 1,3-dipolar cycloaddition . The compound “4-(Azidomethyl)-2-chloro-1-iodobenzene” likely contains an azide group attached to a benzene ring, with chlorine and iodine substituents.


Synthesis Analysis

While specific synthesis methods for “4-(Azidomethyl)-2-chloro-1-iodobenzene” were not found, azides are typically synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. In the case of “4-(Azidomethyl)-2-chloro-1-iodobenzene”, the azide group is likely attached to a benzene ring .


Chemical Reactions Analysis

Azides are known for their reactivity. They can undergo a variety of reactions, including reduction to amines, Staudinger reactions, and Huisgen 1,3-dipolar cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azides can vary widely depending on the specific compound. They are generally reactive and can be explosive .

Scientific Research Applications

Synthesis of New Derivatives

  • Synthesis of 1,2,3-Triazole Derivatives : One application involves the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes, including 1-(azidomethyl)-4-iodobenzene, and dipropargyl uracil or thymine. These compounds were investigated for their potential inhibitory activity against the acidic corrosion of steels, highlighting the versatility of azidomethyl derivatives in creating compounds with potential industrial applications (Negrón-Silva et al., 2013).

Structural Determinants in Halogen Bonding

  • Halogen Bonding in 4-Halotriaroylbenzenes : Another study focused on the relative importance of halogen bonding in 4-halotriaroylbenzenes. It was found that C-X...O=C interactions dominate the structures of 4-chloro- and 4-bromotribenzoylbenzene, whereas I...I interactions are significant in the 4-iodo derivative, illustrating the role of halogen bonding as structural determinants in these compounds (Pigge et al., 2006).

Safety And Hazards

Azides can be hazardous due to their reactivity and potential explosiveness. They should be handled with care and appropriate safety precautions .

Future Directions

Azides are being studied for their potential uses in various fields, including materials science and life sciences .

properties

IUPAC Name

4-(azidomethyl)-2-chloro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c8-6-3-5(4-11-12-10)1-2-7(6)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDTXXJIRZVBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=[N+]=[N-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271347
Record name Benzene, 4-(azidomethyl)-2-chloro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-chloro-1-iodobenzene

CAS RN

1803604-83-2
Record name Benzene, 4-(azidomethyl)-2-chloro-1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-(azidomethyl)-2-chloro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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